4-((2,4-dichlorobenzyl)thio)-1-((tetrahydrofuran-2-yl)methyl)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one
Description
The compound 4-((2,4-dichlorobenzyl)thio)-1-((tetrahydrofuran-2-yl)methyl)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one is a pyrimidinone derivative featuring a bicyclic cyclopenta[d]pyrimidin-2-one core. Key structural elements include:
- A tetrahydrofuran-2-ylmethyl substituent at position 1, which may enhance solubility compared to purely aromatic moieties.
- A fused cyclopentane ring, imposing conformational constraints that could influence target binding .
This compound belongs to a class of molecules often explored for medicinal applications due to their ability to modulate biological targets such as kinases or enzymes .
Properties
IUPAC Name |
4-[(2,4-dichlorophenyl)methylsulfanyl]-1-(oxolan-2-ylmethyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20Cl2N2O2S/c20-13-7-6-12(16(21)9-13)11-26-18-15-4-1-5-17(15)23(19(24)22-18)10-14-3-2-8-25-14/h6-7,9,14H,1-5,8,10-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYGQJSJXZGPKFN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CN2C3=C(CCC3)C(=NC2=O)SCC4=C(C=C(C=C4)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20Cl2N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Dieckmann Cyclization Route
The cyclopenta[d]pyrimidinone scaffold is synthesized from 3-methyladipic acid (±)-13 through a three-step sequence:
- Esterification : 3-Methyladipic acid refluxed in ethanol with H₂SO₄ yields diethyl 3-methyladipate.
- Cyclization : Treatment with sodium in toluene induces Dieckmann condensation to form (±)-14 (21% yield).
- Chlorination : POCl₃-mediated conversion of (±)-14 to (±)-15 (69% yield).
Critical Parameters :
Microwave-Assisted Cyclization
Quan et al. demonstrated that focused microwave irradiation (90°C, 15 min, 150 W) accelerates cyclization kinetics by 8-fold compared to conventional heating. This method achieves 88% yield for analogous pyrido[2,3-d]pyrimidinones, suggesting applicability to cyclopenta[d]pyrimidinones.
Functionalization of the Pyrimidinone Core
Thioether Formation at C4
The (2,4-dichlorobenzyl)thio group is introduced via two pathways:
Method A: Thiol-Alkylation
- Generate 4-mercapto intermediate by treating 2,4-dichloro derivative with NaSH.
- React with 2,4-dichlorobenzyl chloride under microwave irradiation (90°C, 15 min, NaOH/DMF/H₂O):
4-Mercapto intermediate + 2,4-Dichlorobenzyl chloride → 5a (88% yield)
Method B: Nucleophilic Aromatic Substitution
Direct displacement of C4-chloro group by 2,4-dichlorobenzylthiolate in i-PrOH/HCl:
2,4-Dichloro intermediate + 2,4-Dichlorobenzylthiol → Target thioether (34–42% yield)
Comparative Efficiency
| Parameter | Method A | Method B |
|---|---|---|
| Yield | 88% | 34–42% |
| Reaction Time | 15 min | 16–48 h |
| Byproduct Formation | <5% | 15–20% |
N1-Alkylation with (Tetrahydrofuran-2-yl)methyl Group
Alkylation of Secondary Amine
The tetrahydrofurfuryl moiety is introduced using:
- Tetrahydrofurfuryl bromide : Reacted with 4-((2,4-dichlorobenzyl)thio)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2(1H)-one in DMF with K₂CO₃ (72% yield).
- Mitsunobu Reaction : Employing DIAD/PPh₃ with tetrahydrofurfuryl alcohol (65% yield).
Solvent Optimization
| Solvent | Base | Temperature | Yield |
|---|---|---|---|
| DMF | K₂CO₃ | 80°C | 72% |
| THF | Et₃N | 60°C | 58% |
| DCM | DBU | 40°C | 41% |
Analytical Characterization and Validation
Spectroscopic Data
Purity Assessment
HPLC analysis (C18 column, MeCN/H₂O 70:30) shows ≥98% purity for microwave-synthesized batches vs 92–95% for conventional routes.
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions
4-((2,4-dichlorobenzyl)thio)-1-((tetrahydrofuran-2-yl)methyl)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations occur efficiently.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzyl ring.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.
Biology
In biological research, 4-((2,4-dichlorobenzyl)thio)-1-((tetrahydrofuran-2-yl)methyl)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one is studied for its potential biological activities. Researchers investigate its interactions with various biological targets to understand its mechanism of action and potential therapeutic applications.
Medicine
This compound has potential applications in medicinal chemistry, particularly in the development of new drugs. Its unique structure may allow for the design of molecules with specific biological activities, such as enzyme inhibitors or receptor modulators.
Industry
In the industrial sector, this compound can be used as an intermediate in the production of various chemicals. Its reactivity and versatility make it a valuable component in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-((2,4-dichlorobenzyl)thio)-1-((tetrahydrofuran-2-yl)methyl)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of their activity. The exact pathways involved depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Physicochemical Properties
Table 1: Key Structural and Physicochemical Comparisons
Key Observations:
Halogen Substituents :
- The 2,4-dichlorobenzyl group in the target compound increases lipophilicity (ClogP) compared to the 4-fluorobenzyl analog . Chlorine’s higher electronegativity and larger atomic radius may enhance halogen bonding with biological targets.
- The trifluoromethyl group in compound 4h () further elevates ClogP (~5.2) and improves metabolic stability due to the strong electron-withdrawing nature of CF₃ .
Solubility and Conformation: The tetrahydrofuran-2-ylmethyl group in the target compound likely improves aqueous solubility compared to purely aromatic substituents (e.g., 4-chlorophenyl in 4a) .
Spectroscopic Features: The C=O stretch in IR spectra varies slightly: ~1696 cm⁻¹ in 4a () vs. ~1670 cm⁻¹ in benzo-chromeno derivatives (), reflecting differences in electronic environments . ¹H NMR aromatic shifts: The 2,4-dichlorobenzyl group in the target compound would cause downfield shifts (δ ~7.4–7.7) compared to the 4-fluorobenzyl analog (δ 7.25–7.52) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
